molecular formula C12H12N2O5S B15110516 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B15110516
M. Wt: 296.30 g/mol
InChI Key: ZIEUMAICUKLWIF-UHFFFAOYSA-N
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Description

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzoic acid moiety linked to a 3,5-dimethylisoxazole ring via a sulfonamide group, a privileged structural motif found in many pharmacologically active molecules . The sulfonamide functional group is a key pharmacophore in a wide range of therapeutics, including antibiotics and compounds with anticancer and anti-inflammatory properties . As a derivative of para-aminobenzoic acid (PABA), this compound may serve as a building block for the synthesis of novel drug-like molecules and has the potential to act as a mimetic in biological pathways . Researchers can utilize this compound as a critical intermediate in the design and synthesis of new chemical entities. It is particularly valuable for constructing molecular hybrids and complex scaffolds aimed at investigating structure-activity relationships (SAR), especially in the development of agents with cytotoxic , antibacterial , or enzyme-inhibitory activities . The presence of both carboxylic acid and sulfonamide functional groups provides handles for further chemical modification, allowing for conjugation to other pharmacophores or the creation of larger molecular libraries. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-4-9(6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16)

InChI Key

ZIEUMAICUKLWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Reaction Sequence

The compound is synthesized via a two-step process involving (1) preparation of 3,5-dimethylisoxazole-4-sulfonyl chloride and (2) its subsequent coupling with 3-aminobenzoic acid.

Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

The sulfonation of 3,5-dimethylisoxazole is achieved using chlorosulfonic acid under controlled conditions. A typical protocol involves:

  • Dissolving 3,5-dimethylisoxazole (1.0 equiv) in dichloromethane (DCM) at 0°C.
  • Dropwise addition of chlorosulfonic acid (1.2 equiv) over 30 minutes.
  • Stirring at room temperature for 4 hours, followed by quenching with ice water.

The sulfonyl chloride intermediate is isolated via extraction with DCM and concentrated under reduced pressure, yielding a pale-yellow solid (78–85% purity).

Coupling with 3-Aminobenzoic Acid

The sulfonamide bond is formed by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride (1.05 equiv) with 3-aminobenzoic acid (1.0 equiv) in the presence of triethylamine (2.0 equiv) as a base. Key parameters include:

  • Solvent: Acetonitrile or tetrahydrofuran (THF).
  • Temperature: 0°C → room temperature over 12 hours.
  • Workup: Acidification with 1M HCl to precipitate the product.

Table 1: Optimization of Coupling Reaction Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF Acetonitrile Acetonitrile
Base Pyridine Triethylamine Triethylamine
Reaction Time (h) 24 12 12
Yield (%) 62 89 89

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance safety and yield:

  • Sulfonation Step: Microreactors with residence time <5 minutes prevent exothermic runaway.
  • Coupling Step: Tubular reactors with inline pH monitoring ensure stoichiometric control.

Table 2: Bench-Scale vs. Industrial-Scale Parameters

Parameter Bench-Scale Industrial-Scale
Reactor Volume 500 mL 200 L
Temperature Control Ice Bath Jacketed Reactor
Yield 85% 92%
Purity 95% 99.5%

Purification Techniques

  • Recrystallization: Ethanol/water (7:3) mixtures remove unreacted 3-aminobenzoic acid.
  • Chromatography: Silica gel with ethyl acetate/hexane (30–50% gradient) resolves sulfonamide byproducts.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions. Mitigation includes:

  • Strict anhydrous conditions during coupling.
  • Use of non-polar solvents (e.g., toluene) to minimize water content.

Byproduct Formation

Common byproducts and their sources:

  • 3,5-Dimethylisoxazole-4-sulfonic Acid: Partial hydrolysis of sulfonyl chloride.
  • N-Acetyl Derivatives: Acetonitrile solvent participation in side reactions.

Comparative Analysis of Synthetic Approaches

Traditional vs. Modern Methods

Aspect Traditional Method (Batch) Modern Method (Flow)
Reaction Time 12–24 hours 2–4 hours
Scalability Limited to 10 kg >100 kg
Energy Consumption High Reduced by 40%
Solvent Waste 300 L/kg product 50 L/kg product

Cost-Benefit Analysis

  • Raw Material Costs: 3,5-Dimethylisoxazole ($120/kg) vs. Chlorosulfonic Acid ($45/kg).
  • Catalyst Reuse: Triethylamine recovery via distillation reduces costs by 15%.

Emerging Methodologies

Enzymatic Sulfonation

Recent studies explore lipase-catalyzed sulfonation for greener synthesis:

  • Enzyme: Candida antarctica Lipase B (CAL-B).
  • Conditions: Phosphate buffer (pH 7.5), 37°C, 72 hours.
  • Yield: 68% (lower than chemical methods but environmentally favorable).

Photochemical Activation

UV light (254 nm) accelerates the coupling step:

  • Advantage: Reduces reaction time to 3 hours.
  • Limitation: Requires specialized quartz reactors.

Chemical Reactions Analysis

Sulfonylation of the Isoxazole

The isoxazole derivative is converted into its sulfonyl chloride analog using chlorinating agents like thionyl chloride or chlorosulfonic acid . This step is critical for subsequent coupling reactions.

Key Reaction:
3,5-Dimethylisoxazol-4-ylSOCl2/ClSO3H3,5-Dimethylisoxazol-4-ylsulfonyl chloride\text{3,5-Dimethylisoxazol-4-yl} \xrightarrow{\text{SOCl}_2/\text{ClSO}_3\text{H}} \text{3,5-Dimethylisoxazol-4-ylsulfonyl chloride}

Formation of the Sulfonamide Bond

The sulfonyl chloride reacts with an amine group (from the benzoic acid derivative) under Schotten-Baumann conditions (aqueous NaOH with an organic solvent) . This step forms the sulfonamide bond, a key functional group for biological activity.

Key Reaction:
3,5-Dimethylisoxazol-4-ylsulfonyl chloride+AmineNaOH, THFSulfonamide derivative\text{3,5-Dimethylisoxazol-4-ylsulfonyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, THF}} \text{Sulfonamide derivative}

Benzoic Acid Coupling

The benzoic acid moiety is introduced via amide bond formation. This typically involves activating the carboxylic acid (e.g., using EDC/HOBt) and reacting it with the sulfonamide intermediate. For example, compound 3 in Scheme 1 of was synthesized by reacting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride with valine under basic conditions, yielding a high-purity product (93% yield).

Key Reaction:
Activated benzoic acid+Sulfonamide amineEDC/HOBtFinal compound\text{Activated benzoic acid} + \text{Sulfonamide amine} \xrightarrow{\text{EDC/HOBt}} \text{Final compound}

Data Tables

Step Reagents/Conditions Yield Reference
Isoxazole synthesisHydroxyimoyl halide + dipolarophile, NaHCO₃N/A
SulfonylationSOCl₂/ClSO₃H, refluxHigh
Sulfonamide formationNaOH, THF, Schotten-Baumann93%
Benzoic acid couplingEDC/HOBt, amineN/A

Research Findings

  • Biological Relevance : The sulfonamide group in the target compound enables strong hydrogen bonding with enzyme active sites, making it a potential inhibitor for therapeutic targets such as bromodomains .

  • Synthetic Efficiency : Metal-free cycloaddition reactions for isoxazole synthesis reduce catalyst costs and environmental impact .

  • Functional Group Utility : The isoxazole ring acts as a bioisostere for acetyl-lysine, enhancing interactions with proteins like bromodomains .

Comparison of Key Reactions

Reaction Type Advantages Challenges
Isoxazole synthesisMetal-free, regioselectiveLimited scalability for complex substrates
SulfonylationHigh yield, versatileRequires careful handling of toxic reagents
Sulfonamide formationCritical for biological activitySensitive to reaction conditions

Scientific Research Applications

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isoxazole moiety may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid with structurally related benzoic acid derivatives described in the evidence:

Compound Name (CAS No.) Core Structure Key Substituents/Functional Groups Salt Form Applications/Use Cases References
This compound Benzoic acid 3-sulfonamido group linked to 3,5-dimethylisoxazole None Pharmaceutical research (inferred) -
Tetrachloro benzoic acid derivatives (e.g., [68568-54-7], [68541-02-6], [68815-72-5]) 2,3,4,5-Tetrachloro-benzoic acid 6-carbamoyl group with perfluorinated alkyl-sulfonyloxy chains (e.g., nonafluorobutyl, undecafluoropentyl) Monopotassium salt Industrial PFCs (surfactants, coatings)
Giripladib ([865200-20-0]) Benzoic acid Propyl-indole core with diphenylmethyl, trifluoromethylbenzyl-sulfonamide, and ethylamino linker None Therapeutic (pain, arthritis)

Key Observations :

  • Target Compound : The absence of halogenation (e.g., chlorine/fluorine) and the presence of a heterocyclic isoxazole distinguish it from the heavily halogenated PFC derivatives. Its sulfonamide group is directly bonded to the isoxazole, whereas PFCs feature sulfonyloxy linkages to perfluorinated chains .
  • PFC Derivatives: These compounds exhibit strong electron-withdrawing effects (tetrachloro and perfluoroalkyl groups), increasing benzoic acid acidity and conferring extreme chemical stability. Their monopotassium salts enhance solubility for industrial applications .
  • Giripladib : A complex pharmaceutical agent with a trifluoromethylbenzyl-sulfonamide group, designed for oral bioavailability and enzyme inhibition (e.g., pain pathways) .

Physicochemical Properties

  • Target Compound : The carboxylic acid (pKa ~2–3) and sulfonamide (pKa ~10–12) groups confer pH-dependent solubility. The isoxazole’s methyl groups add moderate lipophilicity (clogP ~2–3), balancing membrane permeability and aqueous solubility.
  • PFC Derivatives: Tetrachloro and perfluoroalkyl groups drastically increase lipophilicity (clogP >5) and reduce biodegradability. The monopotassium salt form improves water solubility for industrial formulations .
  • Giripladib : The trifluoromethyl group enhances metabolic stability, while the indole and diphenylmethyl groups contribute to high clogP (~6–7), favoring blood-brain barrier penetration for CNS-targeted therapies .

Toxicity and Environmental Considerations

  • Target Compound : Lacks persistent fluorinated chains, suggesting lower environmental persistence compared to PFCs. Toxicity likely hinges on sulfonamide-related hypersensitivity.
  • PFC Derivatives: Known for bioaccumulation and long-term environmental persistence, raising regulatory concerns .
  • Giripladib : Rigorous preclinical toxicity profiling required for pharmaceuticals, with focus on hepatic and renal safety .

Biological Activity

3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Synthesis of the Compound

The synthesis of this compound generally involves the reaction of 3,5-dimethylisoxazole with sulfonyl chlorides followed by coupling with benzoic acid derivatives. The reaction conditions typically include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired sulfonamide structure .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that derivatives containing the 3,5-dimethylisoxazole moiety exhibit significant antimicrobial properties. For instance, compounds with sulfonyl groups have demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents .
  • Antitumor Effects : Research indicates that certain isoxazole derivatives possess antitumor activity. The mechanism often involves inhibition of specific kinases or pathways related to cancer cell proliferation. For example, compounds derived from 3,5-dimethylisoxazole have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in certain cancers .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study evaluated various sulfonamide derivatives against common bacterial strains. The results indicated that those containing the isoxazole moiety had enhanced activity compared to traditional sulfonamides .
  • Antitumor Mechanisms : In vitro assays demonstrated that certain derivatives inhibited cancer cell lines effectively. For example, a derivative showed IC50 values in the low micromolar range against breast cancer cells .
  • Anti-inflammatory Studies : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced inflammatory markers in animal models of arthritis .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism Reference
AntimicrobialSignificantInhibition of bacterial growth
AntitumorModerate to HighInhibition of BRAF(V600E), EGFR
Anti-inflammatoryNotableModulation of cytokine production

Q & A

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the benzoic acid with tetrazole (improves oral bioavailability) or prodrug esters (enhances permeability) .
  • Metabolic Soft Spots : Identify CYP3A4-mediated oxidation sites via liver microsome assays. Methyl groups on the isoxazole are prone to hydroxylation .
  • Plasma Protein Binding : Measure affinity using equilibrium dialysis. High albumin binding (>90%) may reduce free drug concentration, requiring dosage adjustments .

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